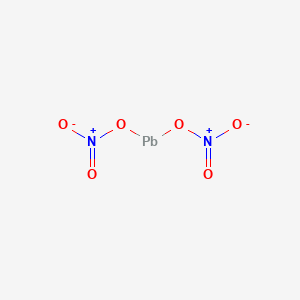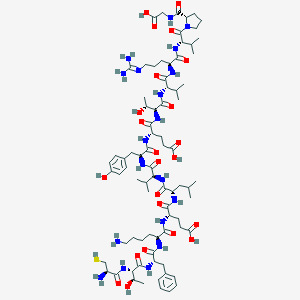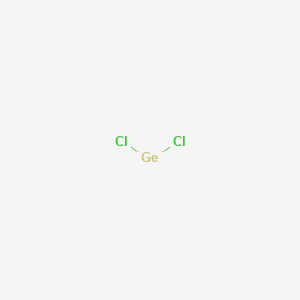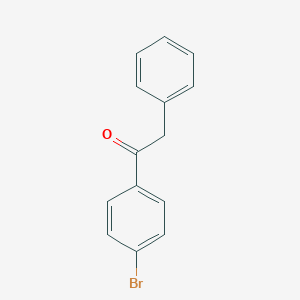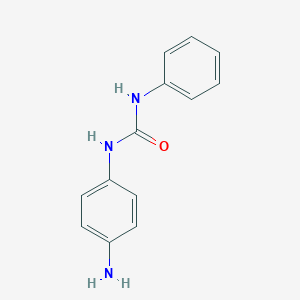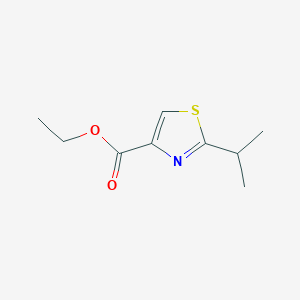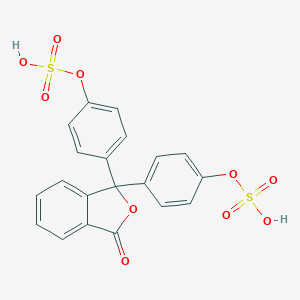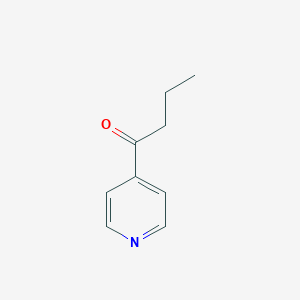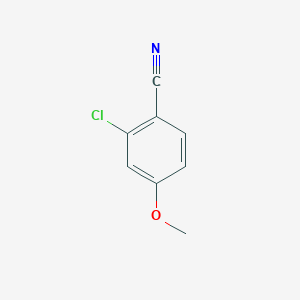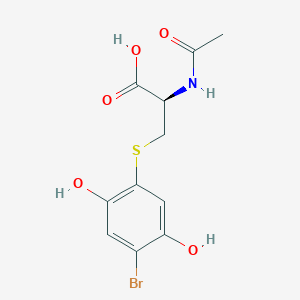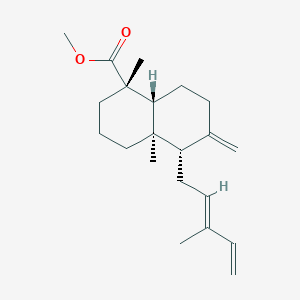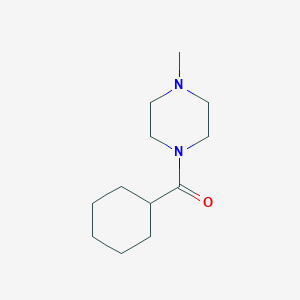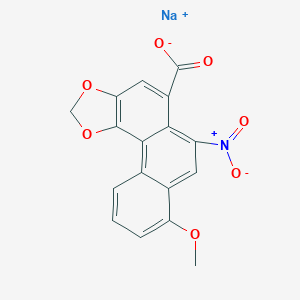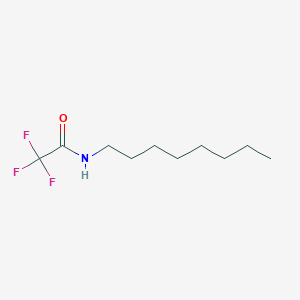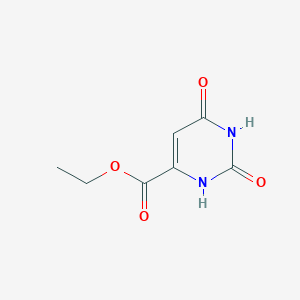
Ethyl orotate
描述
Ethyl orotate is a compound with the molecular formula C7H8N2O4 . It is also known by other names such as Ethyl 2,6-dihydroxypyrimidine-4-carboxylate and Orotic acid ethyl ester .
Synthesis Analysis
Orotate (orotic acid) is a precursor in the biosynthesis of pyrimidines. In mammals, it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme .Molecular Structure Analysis
The Ethyl orotate molecule contains a total of 21 bond(s). There are 13 non-H bond(s), 4 multiple bond(s), 3 rotatable bond(s), 4 double bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 urea (-thio) derivative(s), and 1 imide(s) (-thio) .Chemical Reactions Analysis
Orotate (orotic acid) is well-known as a precursor in the biosynthesis of pyrimidines. In mammals, it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme .Physical And Chemical Properties Analysis
Ethyl orotate has a molecular weight of 184.15 g/mol . It has several computed properties such as XLogP3-AA of -0.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 3 .科学研究应用
Solubility and Thermodynamic Characterization
Research has explored the solubility and thermodynamic properties of orotic acid, a related compound to Ethyl Orotate, in various solvents. This study is significant as it helps in understanding the behavior of such compounds in different solvent environments, which is crucial for their application in scientific research and industrial processes (Wang et al., 2021).
Chemical Synthesis and Derivatives
Studies on 2,4-Dioxohexahydropyrimidine derivatives have shown methods for obtaining various derivatives of orotic acid. These findings are valuable for the development of new compounds and potential applications in fields like pharmaceuticals and materials science (Sniker, Stankevich, & Dubur, 1974).
Antiviral, Antibacterial, and Antitumor Activity
Research on the hydrazide and the ethyl ester of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)-orotic acid has demonstrated selective inhibition of DNA-containing viruses and the growth of specific bacteria in vitro. This research indicates potential applications of these compounds in developing new treatments for infectious diseases and cancer (Golovinsky et al., 1980).
Biomedical Applications
Orotic acid derivatives have been explored for their biomedical applications. For instance, their incorporation into polymer compositions for bone tissue joining and replacement has been studied, indicating potential for medical use in orthopedics and related fields (Rutskii et al., 1979).
Palladium and Platinum Compounds in Cancer Therapy
Studies have been conducted on the interaction of orotic acid derivatives with DNA in vitro using palladium and platinum compounds. These findings are significant for understanding the mechanisms of antitumoral activity and could contribute to the development of new cancer therapies (Butour et al., 1997).
安全和危害
属性
IUPAC Name |
ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIITSDYUWKGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169890 | |
| Record name | Ethyl orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl orotate | |
CAS RN |
1747-53-1 | |
| Record name | Ethyl orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE748TQOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

